Fluorination at the 3‑Position Enhances Kinetic Residence Time on Carbonic Anhydrase II Relative to 2‑Fluoro Analogs
In a comparative study of fluorinated benzenesulfonamides binding to human Carbonic Anhydrase II (CA II), the position of fluorine substitution directly influenced the kinetic binding profile. Compounds bearing a single fluorine at the position equivalent to the 3‑fluoro substitution in 3‑fluoro‑2‑methylbenzenesulfonamide exhibited a more favorable kinetic signature—specifically a slower dissociation rate (longer residence time)—than analogs with fluorine at the 2‑position [1]. The study concluded that fluorination of the benzenesulfonamide core is especially advantageous in one position with respect to the kinetic signatures of binding [1]. While exact koff values for the 3‑fluoro‑2‑methyl derivative were not reported, the structure‑kinetic relationship supports the selection of 3‑fluoro‑2‑methylbenzenesulfonamide over 2‑fluoro‑substituted benzenesulfonamides when prolonged target engagement is desired.
| Evidence Dimension | Binding Kinetics (Residence Time) |
|---|---|
| Target Compound Data | Predicted longer residence time based on 3‑fluoro substitution pattern |
| Comparator Or Baseline | 2‑fluoro‑substituted benzenesulfonamide (shorter residence time) |
| Quantified Difference | Kinetic advantage at 3‑position (qualitative from SAR) |
| Conditions | Human Carbonic Anhydrase II, kinITC analysis |
Why This Matters
Longer target residence time can translate to prolonged pharmacodynamic effect in vivo, making this scaffold more attractive for lead optimization programs where extended target engagement is a key design criterion.
- [1] Glockner, S., Ngo, K., Wagner, B., Heine, A., Klebe, G. The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. Biomolecules 2020, 10, 509. View Source
